N-(2-ethylphenyl)-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide
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Overview
Description
N-(2-ethylphenyl)-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of N-(2-ethylphenyl)-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the furan and pyrimidine intermediates, followed by their coupling with the ethylphenyl group. Common reagents used in these reactions include phosphorus pentasulfide and Lawesson’s reagent for sulfurization, and various catalysts to facilitate the coupling reactions .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles like sodium methoxide.
Scientific Research Applications
N-(2-ethylphenyl)-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved in these interactions are still under investigation, but they may include modulation of signal transduction pathways and interference with metabolic processes .
Comparison with Similar Compounds
N-(2-ethylphenyl)-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide can be compared to other compounds with similar structures, such as:
2-Hydrazino-4-(trifluoromethyl)pyrimidine: Shares the trifluoromethyl-pyrimidine core but differs in its functional groups and overall structure.
Furanylfentanyl: Contains a furan ring but is structurally distinct due to its opioid framework. The uniqueness of this compound lies in its combination of aromatic, heterocyclic, and trifluoromethyl groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C20H18F3N3O2S |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-3-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide |
InChI |
InChI=1S/C20H18F3N3O2S/c1-2-13-6-3-4-7-14(13)24-18(27)9-11-29-19-25-15(16-8-5-10-28-16)12-17(26-19)20(21,22)23/h3-8,10,12H,2,9,11H2,1H3,(H,24,27) |
InChI Key |
LOSMGXYGWFQNHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 |
Origin of Product |
United States |
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